5,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
5,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline: is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of two chlorine atoms at the 5th and 7th positions, a methyl group at the 1st position, and a tetrahydroisoquinoline core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products:
Oxidation: Formation of corresponding quinoline derivatives.
Reduction: Formation of reduced tetrahydroisoquinoline derivatives.
Substitution: Formation of substituted tetrahydroisoquinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential effects on various biological pathways and its interactions with biomolecules .
Medicine: The compound has shown potential in medicinal chemistry for the development of drugs targeting specific receptors or enzymes. It is investigated for its neuroprotective and antidepressant-like effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of 5,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets such as enzymes or receptors. For instance, it acts as a reversible inhibitor of monoamine oxidase A and B (MAO A/B), which are enzymes involved in the breakdown of neurotransmitters . This inhibition leads to increased levels of neurotransmitters, contributing to its antidepressant-like effects.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the chlorine atoms and methyl group.
Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate: A derivative with a carboxylate group at the 6th position.
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline: A similar compound with chlorine atoms at different positions.
Uniqueness: 5,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 5th and 7th positions and a methyl group at the 1st position differentiates it from other tetrahydroisoquinoline derivatives, influencing its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C10H11Cl2N |
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Molecular Weight |
216.10 g/mol |
IUPAC Name |
5,7-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H11Cl2N/c1-6-9-4-7(11)5-10(12)8(9)2-3-13-6/h4-6,13H,2-3H2,1H3 |
InChI Key |
NOYDMPDGKHYTRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1)C(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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